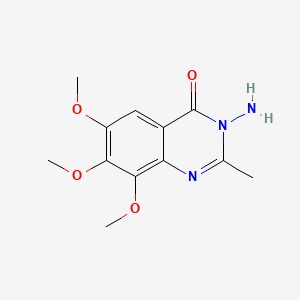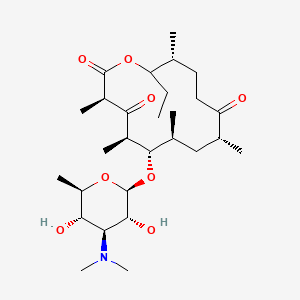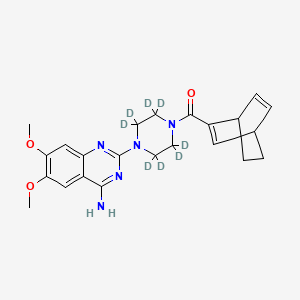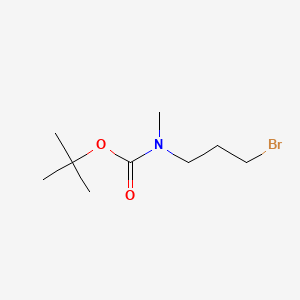![molecular formula C31H32O14 B564839 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate CAS No. 490028-19-8](/img/structure/B564839.png)
4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, also known as 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, is a useful research compound. Its molecular formula is C31H32O14 and its molecular weight is 628.583. The purity is usually 95%.
BenchChem offers high-quality 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Chondroitin 6-sulfate Trisaccharide Synthesis :
- The chemical synthesis of a chondroitin 6-sulfate trisaccharide derivative was achieved using the derivative of 2-deoxy-2-trichloroacetamido-D-galacto series and D-glucuronic acid-derived acceptors, addressing stereocontrol issues and achieving excellent yield and stereoselectivity in specific reaction steps (Bélot & Jacquinet, 2000).
Hyaluronan Trisaccharides Synthesis :
- The synthesis of hyaluronan trisaccharides was accomplished using phenyl sulfoxide and trichloroacetimidate glycosylation methodologies, representing the first synthesis of beta-methyl derivatives incorporating all structural features of polymeric hyaluronan (Yeung, Hill, Janicka, & Petillo, 2000).
Crystal Structure and Solid State NMR Analysis :
- Detailed crystal structure and solid state NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline, and N-ethylaniline were conducted to understand the structural properties of these compounds (Temeriusz et al., 2001).
Synthesis of MUG (4-methylumbelliferyl-β-D-glucopyranosiduronic acid) :
- A novel synthetic route was developed for 4-methylumbelliferyl-β-D-glucopyranosiduronic acid from 4-methylumbelliferyl-β-D-glucopyranoside, highlighting the transformation processes and yield optimization (López-López et al., 2007).
Koenigs-Knorr Reaction for Protected Alkyl Glucuronides :
- The Koenigs-Knorr reaction was utilized for the synthesis of protected alkyl glucuronides, providing essential crystal structures and high-resolution NMR data for further chemical analysis (Mönch et al., 2012).
Synthesis of Drug Metabolites and Urine Drug Metabolites :
- The synthesis of drug metabolites, specifically phenolic glucuronides, was conducted to facilitate material acquisition for drug metabolism studies, using glycosyl donors for substantial yield and purity (Arewång, Lahmann, Oscarson, & Tidén, 2007).
Synthesis of Glycosyl Amino Acid Building Blocks :
- The synthesis of protected glycosyl amino acid building blocks was achieved through the copper-catalyzed 1,3-dipolar cycloaddition reaction, leading to a combinatorial library of glycotetrapeptides for lectin-binding affinity studies (Günther, Schips, & Ziegler, 2008).
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28-,29+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHYMWJYXANQKR-JEGSXUJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858365 |
Source


|
| Record name | 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
CAS RN |
490028-19-8 |
Source


|
| Record name | 4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

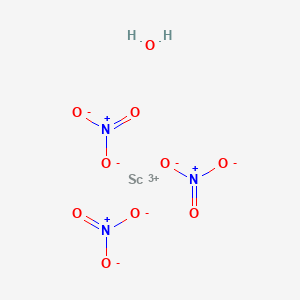
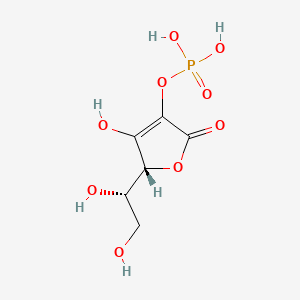
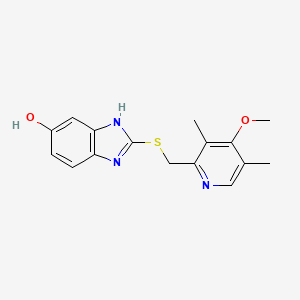
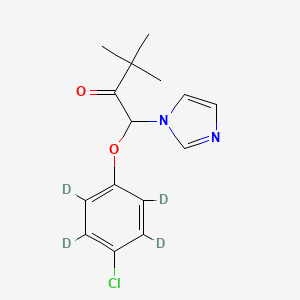
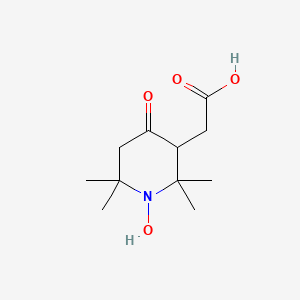
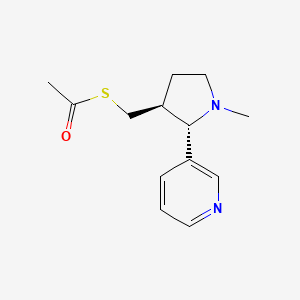
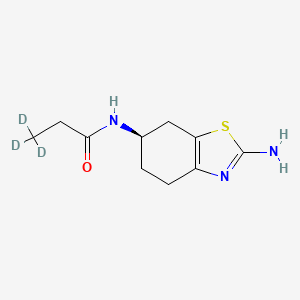
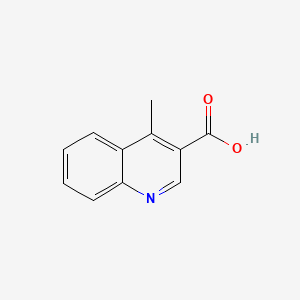
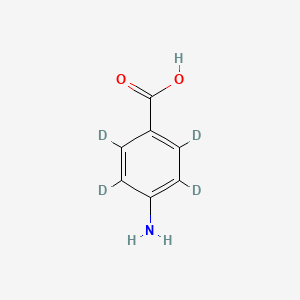
![4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester](/img/structure/B564769.png)
